

A Comparative Guide to HPLC Methods for Enrofloxacin Quantification in Plasma

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Compound of Interest

Compound Name: *Enrofloxacin*

Cat. No.: *B1671348*

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For researchers, scientists, and drug development professionals, the accurate quantification of **enrofloxacin** in plasma is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of a validated HPLC method, juxtaposed with alternative analytical techniques, supported by experimental data to inform methodology selection.

Experimental Protocol: A Validated RP-HPLC Method

This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of **enrofloxacin** in plasma.

Sample Preparation

A simple protein precipitation method is commonly employed for plasma sample preparation.

- To 250 μ L of plasma in a polypropylene tube, add 600 μ L of a mixture of acetonitrile and ammonia.
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge the sample at 10,000 rpm for 10 minutes.

- Separate the supernatant and extract with dichloroethane.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

The separation and quantification of **enrofloxacin** are achieved using the following chromatographic conditions:

- Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[\[1\]](#)[\[2\]](#)
- Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20, v/v).[\[1\]](#)[\[2\]](#) Some methods utilize a buffer, such as a mixture of acetonitrile and 0.05 M acetate buffer with the pH adjusted to 3.8.[\[3\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: Fluorescence detection is highly sensitive for fluoroquinolones, with excitation and emission wavelengths often set around 277 nm and 418 nm, respectively. UV detection at approximately 270 nm is also a viable option.
- Column Temperature: The analysis is typically performed at ambient temperature, though some methods specify a controlled temperature, such as 35°C.

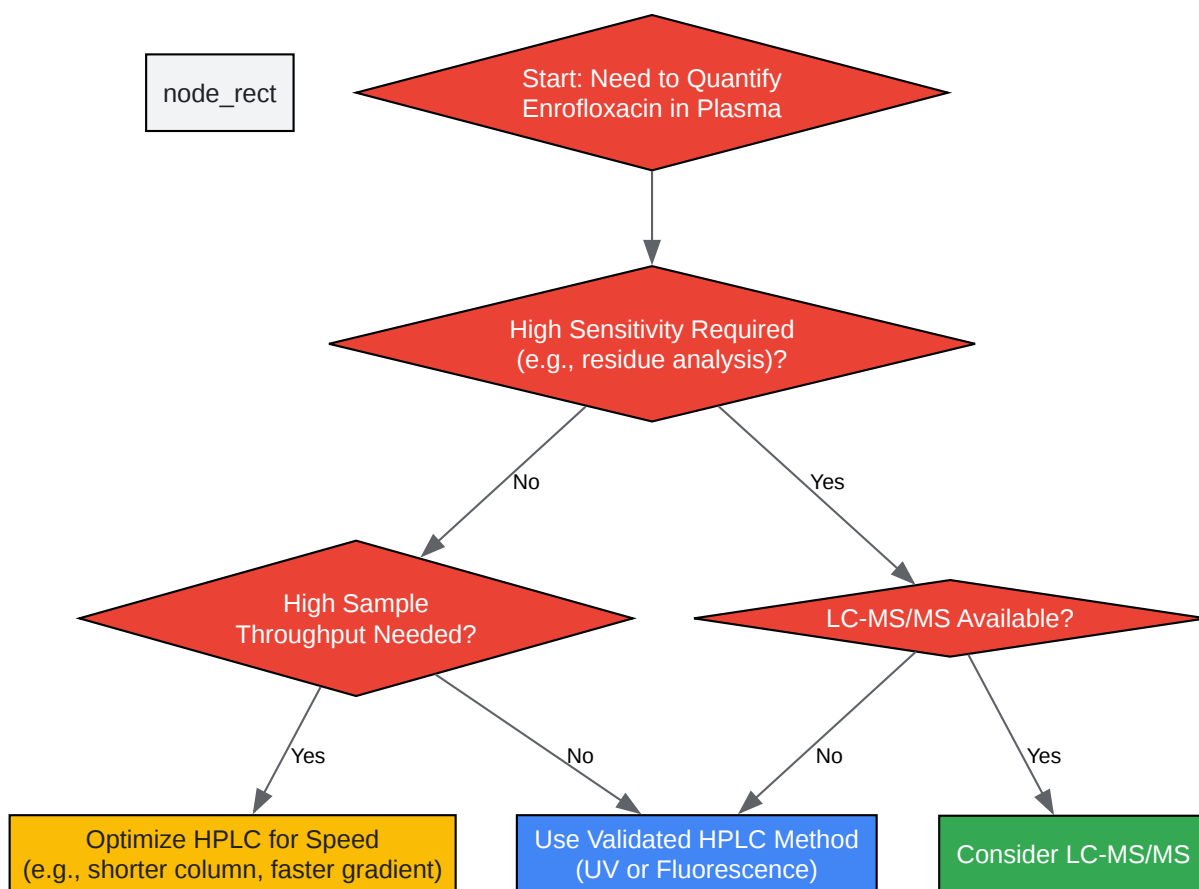
Performance Comparison

The following table summarizes the validation parameters of a representative HPLC method for **enrofloxacin** quantification in plasma, providing a benchmark for performance. An alternative method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is also included for comparison, highlighting its superior sensitivity.

Parameter	HPLC with Fluorescence Detection	HPLC-MS/MS
Linearity Range	5.0 - 50.0 µg/L	2 - 13,122 µg/kg
Limit of Detection (LOD)	40 ng/mL	Not explicitly stated, but MQL is 2 µg/kg
Limit of Quantification (LOQ)	120 ng/mL	2 µg/kg (as MQL)
Accuracy (% Recovery)	Mean recovery of 90.07 ± 0.89%	Not explicitly stated
Precision (%RSD)	Intra-day and inter-day CVs ≤ 10%	Not explicitly stated
Retention Time	Approximately 10.45 min	Not explicitly stated

Experimental Workflow and Method Selection

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following diagrams illustrate the typical experimental workflow for the HPLC method and a decision-making process for method selection.



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References

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